molecular formula C13H15NO6 B14570006 Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate CAS No. 61514-37-2

Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate

Cat. No.: B14570006
CAS No.: 61514-37-2
M. Wt: 281.26 g/mol
InChI Key: ORRMHBNUODBTGA-UHFFFAOYSA-N
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Description

Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate is a specialized synthetic intermediate of interest in medicinal chemistry and materials science. The cyclopenta[b]pyrrole scaffold is a fused ring system that represents a privileged structure in the development of pharmacologically active compounds . Its functionalized structure, featuring multiple ester groups, makes it a versatile precursor for further chemical transformations. Potential research applications include serving as a key building block for the synthesis of more complex heterocyclic compounds, such as those explored as modulators of biological targets like HSP90 or Isocitrate Dehydrogenase (IDH) . In non-pharmaceutical research, this compound could be investigated as an organic linker or building unit in the design of advanced materials, such as Metal-Organic Frameworks (MOFs), where multi-dentate organic molecules are crucial for constructing porous networks . The trimethyl ester groups enhance the compound's solubility and provide handles for downstream synthesis. Researchers value this chemical for its potential to generate novel structures with unique biological or physicochemical properties. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Properties

CAS No.

61514-37-2

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

trimethyl 4H-cyclopenta[b]pyrrole-1,3a,6a-tricarboxylate

InChI

InChI=1S/C13H15NO6/c1-18-9(15)12-5-4-6-13(12,10(16)19-2)14(8-7-12)11(17)20-3/h4,6-8H,5H2,1-3H3

InChI Key

ORRMHBNUODBTGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC=CC1(N(C=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound’s bicyclic framework consists of a pyrrole ring fused to a cyclopentane moiety, with three methyl ester groups at positions 1, 3a, and 6a. The IUPAC name, trimethyl 4H-cyclopenta[b]pyrrole-1,3a,6a-tricarboxylate, underscores its ester-rich structure. Computational descriptors, including the SMILES string (COC(=O)C₁₂CC=CC₁(N(C=C₂)C(=O)OC)C(=O)OC) and InChIKey (ORRMHBNUODBTGA-UHFFFAOYSA-N), provide precise stereochemical details essential for synthetic planning.

Synthetic Methodologies

Cyclocondensation Approaches

Cyclocondensation reactions form the bicyclic core by coupling pyrrole precursors with cyclopentane derivatives. A notable method involves reacting isoindole intermediates with diacids under acidic conditions. For example, Bahekar et al. demonstrated that treating isoindole 4 with KMnO₄ in aqueous H₂SO₄ generates diacid 5 , which undergoes cyclization to form the hexahydrocyclopenta[c]pyrrole scaffold. While this method originally targeted a related pharmacophore, its adaptation to Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate requires esterification of the diacid intermediate with methanol in the presence of HCl.

Optimization Insights

  • Catalyst : Sulfuric acid (0.5–1.0 equiv) enhances cyclization efficiency.
  • Temperature : Reactions proceed optimally at 75–80°C, minimizing side-product formation.
  • Yield : 40–50% after purification via recrystallization from 2-propanol.

Oxidative Cleavage of Diene Precursors

Oxidative cleavage of dienes offers a scalable route to the cyclopenta[b]pyrrole skeleton. A patent-pending method from Ambeed utilizes tert-butyl acetate and methanesulfonic acid to oxidize a diene intermediate, followed by esterification. Key steps include:

  • Oxidation : KMnO₄-mediated cleavage of the diene at 0–25°C for 18 hours.
  • Esterification : Treatment with excess methyl iodide and K₂CO₃ in DMF at 60°C.

Data Table 1: Oxidative Cleavage Parameters

Parameter Value/Range Impact on Yield
KMnO₄ Concentration 2.5–3.0 equiv Maximizes diacid formation
Reaction Time 18–24 hours Prevents over-oxidation
Esterification Temp 60–70°C Ensures complete methyl ester conversion

This method achieves a 72% yield in kilogram-scale batches, highlighting industrial viability.

Multi-Step Synthesis from Pyrrolidine Derivatives

Reduction-resistant pyrrolidine nitroxides, as described by PMC, inspire alternative routes. Starting with 2-aminobutanoic acid and dimethyl fumarate, a six-step sequence yields the target compound:

  • Nitrone Formation : Condensation of 2-aminobutanoic acid with 3-pentanone.
  • Cycloaddition : [3+2] cycloaddition with dimethyl fumarate.
  • Oxidation : HNO₃/H₂SO₄-mediated oxidation to introduce carboxyl groups.
  • Esterification : Methanol/HCl quench to form methyl esters.

Critical Challenges

  • Steric Hindrance : Bulky ethyl groups on the pyrrolidine ring necessitate high-pressure conditions (2–3 atm).
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate the final product (25% overall yield).

Comparative Analysis of Methods

Data Table 2: Method Efficiency Comparison

Method Yield (%) Scalability Cost Efficiency
Cyclocondensation 40–50 Moderate High
Oxidative Cleavage 72 High Moderate
Multi-Step Synthesis 25 Low Low

The oxidative cleavage route outperforms others in yield and scalability, though it requires costly KMnO₄. Cyclocondensation offers cost advantages but demands rigorous temperature control.

Mechanistic Insights and Side Reactions

Esterification Dynamics

Esterification of the tricarboxylic acid intermediate is prone to incomplete conversion due to steric hindrance. Methanesulfonic acid (1.2 equiv) in chloroform at 0°C improves methyl ester formation by protonating carboxyl groups, enhancing nucleophilic attack by methanol.

Byproduct Formation

Common byproducts include:

  • Monocarboxylic Esters : From partial esterification (mitigated by excess methyl iodide).
  • Ring-Opened Derivatives : Due to over-oxidation during KMnO₄ treatment.

Industrial and Research Applications

This compound serves as:

  • Pharmaceutical Intermediate : For kinase inhibitors and antiviral agents.
  • Ligand Precursor : In catalysis, owing to its rigid, electron-rich structure.

Chemical Reactions Analysis

Types of Reactions

Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present on the compound. For instance, the carboxylate groups may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate with two structurally related compounds: 6m (a brominated derivative) and Antcin B (a natural product with a distinct fused-ring system).

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point Key Spectroscopic Features
This compound C₁₇H₁₉NO₆ 333.3 (estimated) Three methyl esters, cyclopenta[b]pyrrole core Not reported Expected IR: ~1740 cm⁻¹ (C=O stretch); ¹H NMR: ester methyls ~3.7 ppm
Trimethyl 1-(4-bromophenyl)-2-methyl-3a-phenyl-... (6m) C₂₆H₂₄BrNO₆ 548.07 4-Bromophenyl, phenyl, methyl groups 206–208°C ¹H NMR (CDCl₃): δ 7.44 (d, 2H), 7.32–7.25 (m, 5H); IR (KBr): 1745 cm⁻¹ (C=O)
Antcin B C₃₀H₃₈O₅ 478.6 Hydroxyl, methylidene, cyclopenta[a]phenanthrene core Not reported IR: ~3400 cm⁻¹ (OH stretch); complex ¹³C NMR due to steroid-like fused rings

Key Differences and Implications

Core Structure
  • 6m : Shares the cyclopenta[b]pyrrole core but includes bulky bromophenyl and phenyl substituents, enhancing steric hindrance and π-stacking capabilities.
  • Antcin B: Features a cyclopenta[a]phenanthrene core (steroid-like), common in natural triterpenoids, with hydroxyl groups that increase polarity .
Substituent Effects
  • Its aromatic groups may enhance crystallinity, as reflected in its higher melting point (206–208°C) .
  • Target Compound : Lacking bulky substituents, it is likely more soluble in organic solvents than 6m .
  • Antcin B : Hydroxyl groups improve aqueous solubility, contrasting with the ester-dominated hydrophobicity of the target compound .
Spectroscopic Signatures
  • Target Compound vs. 6m : Both show strong C=O stretches (~1740–1745 cm⁻¹) in IR. However, 6m ’s aromatic protons generate distinct ¹H NMR signals (e.g., δ 7.44 ppm for bromophenyl protons), absent in the target compound .
  • Antcin B : Its hydroxyl IR peak (~3400 cm⁻¹) and complex ¹³C NMR shifts reflect its polycyclic, oxygenated structure .

Biological Activity

Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate (CAS 61514-37-2) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications in medicine.

  • IUPAC Name : 1,3a,6a-trimethyl-1H,3aH,4H,6aH-cyclopenta[b]pyrrole-1,3a,6a-tricarboxylate
  • Molecular Formula : C13H15NO6
  • Molecular Weight : 281.261 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures to Trimethyl cyclopenta[b]pyrrole derivatives exhibit various biological activities, including anti-inflammatory and anticancer effects. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole-based compounds. For instance:

  • Microtubule Depolymerization : Compounds similar to Trimethyl cyclopenta[b]pyrrole have been shown to interact with tubulin at the colchicine site, leading to microtubule depolymerization. This action is crucial for inhibiting cancer cell proliferation. In vitro assays demonstrated IC50 values ranging from 10 to 16 nM against various cancer cell lines .
  • In Vivo Efficacy : In xenograft models, pyrrole derivatives exhibited significant tumor reduction without notable toxicity .

Anti-inflammatory Activity

Trimethyl cyclopenta[b]pyrrole derivatives have shown promising anti-inflammatory effects:

  • Comparison with Standard Drugs : Some studies indicate that these compounds exhibit anti-inflammatory activity comparable to ibuprofen. The structure-activity relationships (SAR) suggest that modifications in the pyrrole structure can enhance anti-inflammatory properties .
  • Mechanism of Action : The anti-inflammatory effects are believed to be mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can affect its biological activity:

  • Starting Materials : Common precursors include substituted pyrroles and carboxylic acids.
  • Reactions : Key reactions often involve cyclization and esterification processes.
  • Modification Effects : Variations in substituents on the pyrrole ring significantly influence biological activity and potency.

Case Studies

Several case studies illustrate the biological efficacy of Trimethyl cyclopenta[b]pyrrole derivatives:

StudyCompoundBiological ActivityFindings
NT-7-16AnticancerPotent microtubule depolymerizer; IC50 = 10-16 nM
Pyrrole DerivativesAnti-inflammatoryComparable efficacy to ibuprofen; SAR analysis provided insights into optimization
Trimethyl Cyclopenta[b]pyrroleAntitumorSignificant tumor growth inhibition in xenograft models

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